2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
Overview
Description
The compound “2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one” is a complex organic molecule. It likely contains a benzothiazole ring, which is a type of heterocyclic compound . The “4-Methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methoxy group (O-CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods (like DFT) can be used to analyze the molecular structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Unfortunately, without specific information or research on this compound, it’s difficult to provide a detailed chemical reactions analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Scientific Research Applications
Antitumor Properties
Compounds similar to 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one have shown promising results as antitumor agents. For instance, Zhang et al. (2010) described a series of 2-aryl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols exhibiting high selectivity against aneuploid cell lines compared to diploid cell lines, highlighting their potential in cancer treatment. Kashiyama et al. (1999) investigated 2-(4-Aminophenyl)benzothiazoles, which demonstrated selective growth inhibitory properties against human cancer cell lines, further emphasizing the antitumor potential of benzothiazole derivatives (Zhang et al., 2010) (Kashiyama et al., 1999).
Fluorescence Probes
Tanaka et al. (2001) demonstrated the application of benzothiazole derivatives in fluorescent probes, sensitive to pH changes and metal cations. These findings suggest the possibility of using similar compounds, like this compound, in biochemical and medical diagnostics (Tanaka et al., 2001).
Molecular Structure Analysis
Gupta and Chaudhary (2015) focused on the molecular structure analysis of related benzothiazole compounds, which is crucial for understanding their biological activity and potential therapeutic applications. Such studies can provide insights into the structural requirements for the biological efficacy of benzothiazole derivatives (Gupta & Chaudhary, 2015).
DNA Interaction Studies
Leong et al. (2003) explored the interaction of antitumor 2-(4-aminophenyl)benzothiazoles with DNA in sensitive tumor cells. This research is significant for understanding how benzothiazole derivatives interact at the molecular level with biological targets, which could be relevant for the development of new therapeutic agents (Leong et al., 2003).
Mechanism of Action
Target of Action
Similar compounds such as 2-(4-methoxyphenyl)acetamide have been found to target aralkylamine dehydrogenase light chain and heavy chain in alcaligenes faecalis .
Mode of Action
For instance, 4-Methoxyamphetamine, a compound with a similar structure, acts as a potent and selective serotonin releasing agent .
Biochemical Pathways
For instance, a benzimidazole derivative was found to suppress oxidative stress and inflammatory markers, potentially affecting the inflammatory response pathway .
Pharmacokinetics
A study on a similar compound, n-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide, used structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models, to identify promising egfr/vegfr-2 inhibitors .
Result of Action
For instance, 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-d-Pyranoside was found to exert a neuroprotective effect through regulation of energy homeostasis and O-GlcNAcylation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-17-10-7-5-9(6-8-10)14-15-11-3-2-4-12(16)13(11)18-14/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOHPGRIBDOXKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(S2)C(=O)CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215105 | |
Record name | 5,6-Dihydro-2-(4-methoxyphenyl)-7(4H)-benzothiazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17583-16-3 | |
Record name | 5,6-Dihydro-2-(4-methoxyphenyl)-7(4H)-benzothiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17583-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydro-2-(4-methoxyphenyl)-7(4H)-benzothiazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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